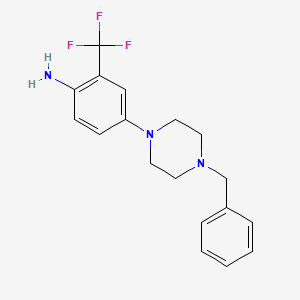

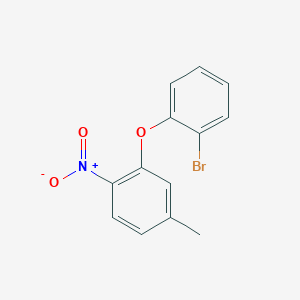

2-(Azidomethyl)-1-benzoylpyrrolidine

Descripción general

Descripción

The compound “2-(Azidomethyl)-1-benzoylpyrrolidine” likely belongs to the class of organic compounds known as azides . Azides are organic compounds containing the functional group -N3, which is composed of three nitrogen atoms. They are used in a variety of chemical reactions due to their high reactivity .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of an appropriate precursor with an azide source . The exact method would depend on the specific structure of the compound and the availability of starting materials.Molecular Structure Analysis

The molecular structure of organic compounds is typically determined using techniques such as X-ray crystallography . This involves the diffraction of X-rays by the electrons in the compound, which allows the determination of the positions of the atoms .Chemical Reactions Analysis

Azides are known for their high reactivity and can participate in a variety of chemical reactions . They can act as nucleophiles in substitution reactions, or as electrophiles in reactions with nucleophilic species .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using a variety of techniques. These might include spectroscopic methods to determine the compound’s structure, and physical methods to determine properties such as melting point, boiling point, and solubility .Aplicaciones Científicas De Investigación

Synthesis of Substituted 1-Benzylpyrrolidines and 1-Benzylpiperidines : Moragues et al. (1976) described the preparation and interconversion of 2-substituted 1-benzylpyrrolidines and 3-substituted 1-benzylpiperidines, which involves intermediate aziridines. The reduction of a mixture containing 2-azidomethyl-1-benzyl-pyrrolidine resulted in a 50:50 mixture of 2-aminomethyl-1-benzylpyrrolidine and 3-amino-1-benzyl-piperidine (Moragues, Prieto, Spickett, & Vega, 1976).

RNA Synthesis Utilizing Azido-Based Protecting Groups : Efimov et al. (2009) reported the use of azidomethyl and 2-(azidomethyl)benzoyl as 2′-OH protecting groups in the preparation of oligoribonucleotides. This research demonstrates the compound's application in RNA synthesis, particularly in the phosphotriester solid-phase method (Efimov, Aralov, Klykov, & Chakhmakhcheva, 2009).

Protection of Hydroxy and Amino Functions of Deoxyribonucleosides : Wada et al. (2001) developed 2-(azidomethyl)benzoyl (AZMB) as a new protecting group for deoxyribonucleosides' hydroxy and amino functions, highlighting its usefulness in nucleic acid chemistry (Wada, Ohkubo, Mochizuki, & Sekine, 2001).

Recyclization Reactions in Chemical Synthesis : Shvidenko et al. (2010) used 2-(1-benzoylpyrrolidin-2-ylidene)malononitrile, derived from 2-benzoylpyrrolidine, in the synthesis of γ-aminopropylpyrazoles and pyrimidines, indicating its role in the formation of complex chemical structures (Shvidenko, Nazarenko, Shvidenko, & Tolmachev, 2010).

Preparation as a Protective Group in Chemistry : Matsuda et al. (2002) developed a novel preparation method of 2-(azidomethyl)benzoic acid, a precursor of AZMB protective group. This method is significant for providing a pure sample without the need for chromatographic purifications, demonstrating the compound's role in simplifying chemical synthesis processes (Matsuda, Hashimoto, & Okuno, 2002).

Magnetic Behavior in Inorganic Chemistry : Abu-Youssef et al. (1999) studied the reaction of sodium azide with manganese(II) and pyridine derivatives, leading to one-dimensional systems involving 2-benzoylpyridine. This research contributes to the understanding of magnetic behavior in inorganic compounds (Abu-Youssef, Escuer, Gatteschi, Goher, Mautner, & Vicente, 1999).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[2-(azidomethyl)pyrrolidin-1-yl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c13-15-14-9-11-7-4-8-16(11)12(17)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBCMHLSEGQGGQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC=CC=C2)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-bromo-4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one](/img/structure/B1380032.png)

![3-[(Tert-butoxy)carbonyl]-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B1380036.png)

![(1S)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1380043.png)

![2-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole](/img/structure/B1380047.png)

![2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B1380049.png)